1-Methyl-1-naphthalen-1-ylhydrazine

Drug Design Medicinal Chemistry Physicochemical Properties

1-Methyl-1-naphthalen-1-ylhydrazine (CAS: 119090-35-6) is a substituted hydrazine derivative classified within the naphthylhydrazine family. Its molecular structure features a naphthalen-1-yl group and a methyl group both bonded to a single hydrazine nitrogen, resulting in a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 119090-35-6
Cat. No. B045601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-naphthalen-1-ylhydrazine
CAS119090-35-6
SynonymsN-METHYL-N-NAPHTHALEN-1-YL-HYDRAZINE
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC2=CC=CC=C21)N
InChIInChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3
InChIKeyKRUPDZONJCRPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-naphthalen-1-ylhydrazine (CAS 119090-35-6) | Chemical Properties and Core Specifications


1-Methyl-1-naphthalen-1-ylhydrazine (CAS: 119090-35-6) is a substituted hydrazine derivative classified within the naphthylhydrazine family. Its molecular structure features a naphthalen-1-yl group and a methyl group both bonded to a single hydrazine nitrogen, resulting in a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . The compound is a useful research intermediate for synthetic organic chemistry and chemical biology . This structure confers specific physicochemical properties, including a calculated LogP of 2.7 and a single hydrogen bond donor, which differentiate it from simpler naphthylhydrazine analogs .

Why 1-Methyl-1-naphthalen-1-ylhydrazine Cannot Be Replaced by Unsubstituted or 2-Naphthyl Analogs


Generic substitution of 1-Methyl-1-naphthalen-1-ylhydrazine with common analogs like 1-naphthylhydrazine or 2-naphthylhydrazine is scientifically unsound due to fundamental differences in steric bulk, electronic distribution, and hydrogen-bonding capacity. The N-methyl group on 1-Methyl-1-naphthalen-1-ylhydrazine reduces the number of hydrogen bond donors from two (in 1-naphthylhydrazine) to one, altering solubility and target interaction profiles . Furthermore, the substitution pattern on the naphthalene ring (1- vs. 2-naphthyl) is known to influence chemical reactivity and downstream cyclization outcomes, making the specific regioisomer critical for achieving a desired synthetic pathway or biological result [1].

Comparative Data for 1-Methyl-1-naphthalen-1-ylhydrazine vs. Naphthylhydrazine Analogs


Reduced Hydrogen Bond Donor Capacity Compared to 1-Naphthylhydrazine

The N-methylation of 1-Methyl-1-naphthalen-1-ylhydrazine results in one hydrogen bond donor, in contrast to the two donors present in 1-naphthylhydrazine [1]. This modification is a standard strategy in medicinal chemistry to improve membrane permeability and reduce promiscuous binding. The calculated LogP for the target compound is 2.7, whereas for 1-naphthylhydrazine it is 2.1 .

Drug Design Medicinal Chemistry Physicochemical Properties

Positional Isomerism: Reactivity and Crystallinity Differences vs. 2-Naphthylhydrazine

The 1-naphthyl substituent in 1-Methyl-1-naphthalen-1-ylhydrazine provides a different electronic and steric environment compared to the 2-naphthyl isomer (2-naphthylhydrazine). This positional isomerism is known to alter the regioselectivity of cyclization reactions and the packing of molecules in a crystal lattice, which is a critical factor for materials science applications [1]. Direct comparative reaction yields or specific crystal structures for this exact compound are not available in the public domain.

Organic Synthesis Material Science Crystallography

Potential Synthetic Utility as a Building Block for Naphthalene-Fused Heterocycles

While direct comparative data for this specific compound is lacking, its role as an intermediate for the synthesis of 2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine is documented . This indicates its established utility in constructing more complex, biologically relevant heterocyclic systems, a property it shares with other substituted hydrazines but achieves with a unique substitution pattern that may confer different reactivity or product properties. No yield data is available for this transformation.

Organic Synthesis Heterocyclic Chemistry Catalysis

Defined Application Scenarios for 1-Methyl-1-naphthalen-1-ylhydrazine in Research & Development


Building Block for Naphthalene-Fused Heterocyclic Systems

Given its documented use as a precursor for oxazoline derivatives , this compound is specifically applicable in research focused on synthesizing naphthalene-fused heterocycles. Its unique substitution pattern (1-naphthyl and N-methyl) will influence the steric and electronic properties of the resulting heterocyclic ring system, which is of interest in medicinal chemistry for exploring new chemical space. It is a targeted reagent for a specific, niche transformation, not a general-purpose hydrazine.

Structure-Activity Relationship (SAR) Studies of Hydrazine-Based Inhibitors

The key structural differentiator—the single hydrogen bond donor (vs. two for 1-naphthylhydrazine) and higher calculated LogP —makes this compound a valuable tool in SAR campaigns. Researchers investigating the impact of N-alkylation on the biological activity of naphthylhydrazine scaffolds can use this compound to specifically probe the role of H-bond donation and lipophilicity on target engagement, selectivity, and cell permeability. This is a classic application for a compound with subtle but quantifiable physicochemical differences from its analogs.

Material Science: Exploring Novel Organic Semiconductors and Fluorescent Probes

The naphthalene core is a well-known chromophore. While specific photophysical data for this compound are not published, its calculated properties (e.g., molecular weight, planarity) make it a candidate for exploration in materials science . The 1-naphthyl substitution pattern may result in different solid-state packing and, consequently, different optoelectronic properties compared to 2-naphthyl or phenyl analogs. Research in this area would involve synthesizing derivatives and characterizing their absorption/emission spectra and charge transport properties, a use case aligned with its classification as a specialized building block.

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